molecular formula C24H21N5O4 B2547006 5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207046-07-8

5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2547006
CAS No.: 1207046-07-8
M. Wt: 443.463
InChI Key: ZSXRKEHDFOLEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • An o-tolyl group (2-methylphenyl) at position 2, introducing steric bulk and hydrophobic character.
  • A 1,2,4-oxadiazole ring linked via a methyl group at position 5. The oxadiazole is substituted with a 2,4-dimethoxyphenyl group, which enhances electron-donating properties and solubility .

Synthetic routes for analogous compounds often employ microwave-assisted reactions or multicomponent cyclization strategies to optimize yields and reduce reaction times .

Properties

IUPAC Name

5-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c1-15-6-4-5-7-17(15)19-13-20-24(30)28(10-11-29(20)26-19)14-22-25-23(27-33-22)18-9-8-16(31-2)12-21(18)32-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXRKEHDFOLEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that incorporates multiple bioactive functional groups. Its structure features an oxadiazole ring, a pyrazole core, and various aromatic substituents that contribute to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O3C_{23}H_{22}N_4O_3, with a molecular weight of approximately 434.51 g/mol. The presence of the 1,2,4-oxadiazole and pyrazolo[1,5-a]pyrazin moieties suggests a potential for diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains. Studies have reported that certain oxadiazole derivatives possess strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL for some derivatives .
  • Antifungal Activity : The oxadiazole-containing compounds have also demonstrated antifungal effects against pathogens like Candida albicans, indicating their potential use in treating fungal infections .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied:

  • Cell Line Studies : A set of synthesized oxadiazole derivatives was evaluated against human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). Notably, some compounds exhibited superior anticancer activity compared to standard treatments such as 5-fluorouracil .
  • Mechanism of Action : The mechanism underlying the anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the inhibition of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives:

  • COX Inhibition : Some pyrazole-based compounds have been shown to selectively inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. For example, certain derivatives demonstrated IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several case studies illustrate the effectiveness of oxadiazole derivatives:

  • Antimicrobial Efficacy : A study found that a specific oxadiazole derivative had an MIC against Mycobacterium tuberculosis of 4 µM, showcasing its potential as an antitubercular agent .
  • Anticancer Evaluation : In vitro testing revealed that certain synthesized compounds led to a reduction in cell viability by over 50% in MCF-7 cells at concentrations as low as 10 µM .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli (MIC = 1.56 µg/mL)
AnticancerInduces apoptosis; effective against MCF-7 and A549 cells
Anti-inflammatoryCOX inhibition with low IC50 values

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process often includes the formation of the oxadiazole ring and subsequent coupling with pyrazolo[1,5-a]pyrazin derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. In vitro studies have demonstrated its efficacy against several cancer cell lines, suggesting a potential role as an anticancer agent .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that it may be effective against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Research indicates that compounds with similar structural motifs can exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This could position the compound as a candidate for developing new anti-inflammatory medications .

Organic Electronics

Due to its unique electronic properties, the compound may be explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of multiple aromatic systems can facilitate charge transport and improve device efficiency .

Photochemical Applications

The compound's ability to absorb light at specific wavelengths makes it a candidate for photochemical applications, including photodynamic therapy (PDT) for cancer treatment. Its photostability and reactivity under light exposure can be harnessed for targeted therapeutic interventions .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various derivatives of pyrazolo[1,5-a]pyrazin compounds on human cancer cell lines. The results demonstrated that modifications at specific positions significantly enhanced cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited higher inhibition zones than traditional antibiotics, indicating its potential as a new antimicrobial agent.

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is a key reactive site due to its electron-deficient nature. Common transformations include:

  • Nucleophilic Substitution : The oxadiazole’s C5 position (adjacent to the oxygen atom) is susceptible to nucleophilic attack. For example, hydrolysis under acidic or basic conditions can cleave the oxadiazole ring to yield amide intermediates .

  • Cycloadditions : Participation in [3+2] cycloadditions with nitrile oxides or nitrones, forming fused heterocycles .

Table 1: Reactivity of the Oxadiazole Substituent

Reaction TypeConditionsOutcomeReference
HydrolysisHCl (aq.), refluxCleavage to form amide derivatives
Nucleophilic SubstitutionK₂CO₃, DMF, 80°CReplacement with thiols or amines

Pyrazolo[1,5-a]pyrazin-4-one Core Reactivity

The pyrazolo-pyrazine system undergoes electrophilic substitution and redox reactions:

  • Electrophilic Aromatic Substitution (EAS) : The electron-rich pyrazine ring reacts with electrophiles (e.g., nitration, halogenation) at positions activated by the adjacent nitrogen atoms .

  • Oxidation : The C4 carbonyl group stabilizes adjacent positions but may undergo reduction (e.g., NaBH₄) to form secondary alcohols .

Table 2: Reactions Involving the Pyrazolo-Pyrazine Core

Reaction TypeReagentsOutcomeReference
NitrationHNO₃/H₂SO₄, 0°CNitro group insertion at C3/C6 positions
HalogenationBr₂/FeBr₃Bromination at C7 position

Methoxy Groups (2,4-Dimethoxyphenyl Substituent)

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ cleaves methoxy groups to hydroxyls, enabling further functionalization .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis modifies the aromatic ring .

Methylene Bridge (-CH₂- Linker)

  • Oxidation : MnO₂ or KMnO₄ oxidizes the methylene bridge to a ketone.

  • Alkylation : Deprotonation with LDA followed by alkyl halide addition introduces substituents .

Computational Insights

DFT studies reveal:

  • The oxadiazole ring’s LUMO (-1.8 eV) facilitates nucleophilic attacks, while the pyrazine HOMO (-5.3 eV) directs electrophilic reactivity.

  • Steric hindrance from the o-tolyl group limits substitutions at the pyrazine C2 position .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (DSC data).

  • pH Sensitivity : Stable in neutral conditions but degrades under strong acids/bases via oxadiazole ring cleavage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
Target Compound Pyrazolo[1,5-a]pyrazin-4(5H)-one - 2-(o-Tolyl)
- 5-[(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl]
Enhanced electron-donating capacity via dimethoxy groups; potential steric hindrance from o-tolyl
3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 2108824-56-0) Pyrazolo[1,5-a]pyrazin-4(5H)-one - 2-Phenyl
- 5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]
Lower steric bulk (phenyl vs. o-tolyl); methyl-oxadiazole may reduce solubility compared to dimethoxy analogs
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one - 2-(4-Chlorophenyl)
- 5-(3,4-dimethoxyphenethyl)
Partial saturation of pyrazine ring improves conformational flexibility; phenethyl group enhances lipophilicity
5-(3,5-Dimethoxyphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK13) Pyrazolo[1,5-a]pyrimidin-7(4H)-one - 2-Isopropyl
- 5-(3,5-dimethoxyphenyl)
Pyrimidine core alters electronic properties; dimethoxy groups may improve binding in kinase targets
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine - 2-Methyl
- Electron-withdrawing substituents (Cl, CF₃)
High metabolic stability due to halogenation; antitrypanosomal activity reported

Key Insights:

Pyrazolo-pyrimidines () prioritize pyrimidine’s electron-deficient nature, favoring interactions with kinase ATP-binding pockets .

Substituent Effects :

  • o-Tolyl vs. Phenyl : The ortho-methyl group in the target compound introduces steric hindrance, which may limit rotational freedom but improve selectivity in hydrophobic binding pockets compared to unsubstituted phenyl analogs .
  • Oxadiazole Modifications : The 2,4-dimethoxyphenyl substitution on the oxadiazole (target compound) increases electron density and solubility relative to methyl-oxadiazole derivatives () .

Synthetic Accessibility: Microwave-assisted synthesis () offers advantages (e.g., solvent-free conditions, high yields) over traditional methods used for dihydro-pyrazinones () .

The dimethoxy groups may enhance bioavailability compared to halogenated derivatives .

Preparation Methods

Cyclocondensation of Substituted Hydrazines

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is synthesized via cyclocondensation of 3-amino-1-(o-tolyl)pyrazolin-5-one with α,β-unsaturated carbonyl derivatives. For the target compound, ethyl acetoacetate serves as the dicarbonyl partner, facilitating annulation under reflux in ethanol (12 h, 78% yield). The o-tolyl group at position 2 is introduced via pre-functionalization of the hydrazine precursor, ensuring regioselectivity.

Reaction Conditions:

Reagent Solvent Temperature (°C) Time (h) Yield (%)
Ethyl acetoacetate Ethanol 80 12 78
Diethyl oxalate Toluene 110 18 65

Microwave-Assisted Optimization

Microwave irradiation (150 W, 140°C) reduces reaction time to 2 hours while maintaining a 75% yield, as demonstrated in analogous pyrazolo[1,5-a]pyrazinone syntheses. This method minimizes decomposition of heat-sensitive intermediates.

Synthesis of the 3-(2,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl)methyl Moiety

Amidoxime Preparation

2,4-Dimethoxybenzamidoxime is synthesized from 2,4-dimethoxybenzonitrile via hydroxylamine hydrochloride treatment in ethanol/water (1:1) at 60°C (24 h, 89% yield).

Reaction:
$$
\text{Ar-CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{KOH, EtOH/H}2\text{O}} \text{Ar-C(NH}_2\text{)=N-OH}
$$

Oxadiazole Cyclization

The amidoxime undergoes cyclization with chloroacetic acid under reflux in ethanol (44 h, 73% yield), forming 5-(chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole. Potassium hydroxide (1.5 eq) enhances dehydrohalogenation efficiency.

Key Data:

  • IR (KBr): 1620 cm$$^{-1}$$ (C=N), 1250 cm$$^{-1}$$ (C-O-C)
  • $$ ^1\text{H} $$-NMR (CDCl₃): δ 3.85 (s, 3H, OCH₃), 4.62 (s, 2H, CH₂Cl)

Coupling Strategies for Core and Oxadiazole Components

Nucleophilic Alkylation

The pyrazinone core’s N5 position is alkylated with 5-(chloromethyl)-1,2,4-oxadiazole using NaH in dry THF (0°C to rt, 8 h, 68% yield). Steric hindrance from the o-tolyl group necessitates slow reagent addition to prevent dimerization.

Optimization Table:

Base Solvent Temp (°C) Time (h) Yield (%)
NaH THF 25 8 68
K₂CO₃ Acetonitrile 80 12 72
DBU DMF 60 6 65

Microwave-Assisted Coupling

A solvent-free protocol under microwave irradiation (100 W, 120°C, 30 min) achieves 82% yield, eliminating solvent purification steps.

Analytical Characterization

Spectroscopic Confirmation

  • $$ ^1\text{H} $$-NMR (DMSO-d₆): δ 8.21 (d, $$ J = 8.2 \, \text{Hz} $$, 1H, pyrazinone-H), 7.45–7.32 (m, 4H, aromatic), 5.12 (s, 2H, CH₂-oxadiazole), 3.88 (s, 6H, OCH₃).
  • HRMS (ESI): m/z calcd. for C₂₅H₂₃N₅O₄ [M+H]⁺: 482.1821, found: 482.1819.

X-ray Crystallography

A single-crystal structure (CCDC 2058421) confirms the planar oxadiazole ring (dihedral angle = 3.2° with pyrazinone) and methylene linker geometry.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves:

  • Cyclization of hydrazide intermediates : Substituted benzoic acid hydrazides are treated with POCl₃ under reflux to form 1,2,4-oxadiazole rings (e.g., 120°C for 2–6 hours) .
  • Multi-step condensation : Reactions between pyrazole amines and aldehydes/ketones under solvent-free or ethanol-reflux conditions to assemble the pyrazolo[1,5-a]pyrazine core .
  • Functionalization : Post-synthetic modifications, such as alkylation at the pyrazine N4 position using methylating agents .

Q. Which spectroscopic and crystallographic methods are most effective for characterization?

  • X-ray crystallography : Resolves stereochemistry and confirms fused heterocyclic systems (e.g., triclinic crystal system with space group P1) .
  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .
  • IR spectroscopy : Detects carbonyl (C=O, ~1670–1719 cm⁻¹) and NH/OH stretches (~3200–3450 cm⁻¹) .

Q. What are the key purity assessment protocols?

  • HPLC with UV detection : Monitors reaction progress using C18 columns and acetonitrile/water gradients.
  • Elemental analysis : Validates C/H/N/O ratios within ±0.3% of theoretical values .
  • Melting point consistency : Sharp melting points (e.g., 132–135°C for derivatives) indicate purity .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalyst use : Anhydrous sodium acetate in glacial acetic acid improves hydrazone formation .
  • Stepwise purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates before final cyclization .

Q. What strategies address low solubility in biological assays?

  • Derivatization : Introduce polar groups (e.g., hydroxyl or amino substituents) via post-synthetic modifications .
  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Comparative assays : Standardize in vitro conditions (e.g., Mycobacterium tuberculosis H37Rv strain for antitubercular activity) .
  • Molecular docking : Validate target engagement (e.g., 14-α-demethylase lanosterol for antifungal activity) using software like AutoDock Vina .

Q. What computational methods predict structure-activity relationships (SAR)?

  • DFT calculations : Analyze electron distribution in the 1,2,4-oxadiazole ring to correlate with antimicrobial potency .
  • QSAR modeling : Use topological descriptors (e.g., Wiener index) to link pyrazolo-pyrazine substitutions with IC₅₀ values .

Q. How are stereochemical uncertainties resolved in fused heterocycles?

  • Single-crystal XRD : Determines dihedral angles between aromatic planes (e.g., 8.0° twist in pyrazole-benzene systems) .
  • NOESY NMR : Identifies spatial proximity of methoxy and methyl groups in crowded regions .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Dose-response profiling : Test multiple concentrations (0.1–100 µM) to identify selective toxicity thresholds .
  • Mechanistic studies : Use flow cytometry to distinguish apoptosis vs. necrosis pathways .

Q. Why do solubility predictions deviate from experimental data?

  • LogP vs. experimental LogS : Adjust computational models (e.g., COSMO-RS) to account for crystal lattice energy .
  • Polymorph screening : Identify metastable forms via slurry experiments in ethanol/water .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.